A Comprehensive Technical Guide to 1-(5-Fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8)
A Comprehensive Technical Guide to 1-(5-Fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1-(5-fluoro-2-nitrophenyl)ethanone, a key chemical intermediate in pharmaceutical research and development. This document delves into its chemical and physical properties, synthesis, analytical characterization, applications in medicinal chemistry, and essential safety and handling protocols.
Core Compound Identification and Properties
Chemical Identity:
1-(5-Fluoro-2-nitrophenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a fluorine atom, a nitro group, and an acetyl group. Its unique electronic and structural features make it a valuable building block in organic synthesis.
| Identifier | Value |
| CAS Number | 2250-48-8[1][2] |
| Molecular Formula | C₈H₆FNO₃[2] |
| Molecular Weight | 183.14 g/mol [3] |
| Synonyms | 5-Fluoro-2-nitroacetophenone, 5'-Fluoro-2'-nitroacetophenone, 2-nitro-5-fluoroacetophenone[2] |
Physicochemical Properties:
This compound is typically a solid at room temperature, appearing as a pale yellow crystalline powder.[3] It is important to store it in a dry, well-ventilated place at room temperature.[1]
Synthesis and Mechanism
The primary route for the synthesis of 1-(5-fluoro-2-nitrophenyl)ethanone is the Friedel-Crafts acylation of a substituted benzene ring.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.
A plausible synthetic pathway begins with 4-fluoro-1-nitrobenzene, which is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][6]
Reaction Scheme:
Caption: Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add acetyl chloride dropwise at a controlled temperature (typically 0-5 °C).
-
After the formation of the acylium ion complex, add 4-fluoro-1-nitrobenzene to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(5-fluoro-2-nitrophenyl)ethanone.
Analytical Characterization
Comprehensive analytical techniques are employed to confirm the identity and purity of 1-(5-fluoro-2-nitrophenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum is expected to show a signal for the carbonyl carbon, the methyl carbon, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 183.14. Common fragmentation patterns for aromatic ketones include the loss of the methyl group (M-15) and the acetyl group (M-43).[8] The presence of the nitro group may lead to characteristic fragments from the loss of NO (M-30) and NO₂ (M-46).
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands include:
-
C=O stretch (ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.[9]
-
C-NO₂ stretch: Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-F stretch: A strong absorption band for the carbon-fluorine bond is typically observed in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic absorptions for the aromatic ring will also be present.
Applications in Drug Discovery and Medicinal Chemistry
1-(5-Fluoro-2-nitrophenyl)ethanone is a critical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.
Role as a Precursor to AKT Inhibitors:
The AKT signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in many human cancers.[10][11] Consequently, inhibitors of the AKT kinase are a major focus of cancer drug discovery.
1-(5-Fluoro-2-nitrophenyl)ethanone serves as a crucial starting material for the synthesis of potent AKT inhibitors, such as the clinical candidate AZD5363 .[12][13] The synthesis of such inhibitors often involves the chemical modification of the acetyl and nitro groups of 1-(5-fluoro-2-nitrophenyl)ethanone to construct the complex heterocyclic core of the final drug molecule.
Illustrative Synthetic Workflow:
Caption: General synthetic pathway from the core compound to AKT inhibitors.
The fluorine atom in 1-(5-fluoro-2-nitrophenyl)ethanone is often retained in the final drug molecule, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Safety, Handling, and Disposal
Hazard Identification:
1-(5-Fluoro-2-nitrophenyl)ethanone is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move the person to fresh air and seek medical attention if breathing is difficult.
Disposal:
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.
Conclusion
1-(5-Fluoro-2-nitrophenyl)ethanone is a fundamentally important building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthesis via Friedel-Crafts acylation is a well-established process, and its structure can be unequivocally confirmed through a suite of analytical techniques. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and scientists leveraging this key intermediate in the pursuit of novel therapeutics.
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From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. Molecules. 2021. Available from: [Link]
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